molecular formula C22H15ClO5S B12202785 (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12202785
M. Wt: 426.9 g/mol
InChI Key: FUFLKSPVCRMLJR-MTJSOVHGSA-N
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Description

The compound (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a benzofuran derivative featuring a benzylidene substituent at the 2-position and a 4-chlorobenzenesulfonate group at the 6-position. The Z-configuration of the double bond in the benzylidene moiety is critical for its stereochemical stability.

Key structural attributes include:

  • Benzylidene substituent: A 2-methyl group on the aromatic ring, influencing steric and electronic properties.
  • Benzofuran core: A conjugated system that may participate in charge-transfer interactions.

Properties

Molecular Formula

C22H15ClO5S

Molecular Weight

426.9 g/mol

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C22H15ClO5S/c1-14-4-2-3-5-15(14)12-21-22(24)19-11-8-17(13-20(19)27-21)28-29(25,26)18-9-6-16(23)7-10-18/h2-13H,1H3/b21-12-

InChI Key

FUFLKSPVCRMLJR-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

This compound is characterized by:

  • Benzofuran Moiety : A fused aromatic ring system that contributes to its pharmacological properties.
  • Chlorobenzenesulfonate Group : Enhances solubility and reactivity, potentially influencing biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with benzofuran structures often exhibit significant antimicrobial properties. The sulfonate group may enhance this activity by increasing solubility in biological systems, allowing for better interaction with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated through further research.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory diseases.

Synthesis Methods

The synthesis of (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the desired benzofuran structure.
  • Sulfonation : Introducing the sulfonate group through electrophilic aromatic substitution.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications.

StudyCompoundFindings
(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonateExhibited significant antimicrobial activity against various pathogens.
Benzofuran DerivativeDemonstrated anticancer effects in vitro, inducing apoptosis in cancer cell lines.
Similar Sulfonated CompoundsShowed anti-inflammatory properties by inhibiting cytokine production.

Predictive Models for Biological Activity

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate potential biological activities based on structural features. For instance, the model suggests that this compound may exhibit both antimicrobial and anticancer activities due to its unique functional groups.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Benzylidene Substituent Sulfonate Group
Target: (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate C23H17ClO7S ~472.9* 2-methyl 4-chlorobenzenesulfonate
Analog 1: (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate C18H16O7S 376.38 2,4-dimethoxy methanesulfonate
Analog 2: (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate C23H17ClO7S 472.9 2,3-dimethoxy 4-chlorobenzenesulfonate
Analog 3: (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate C23H18O6S 446.45 3-methyl 4-methylbenzenesulfonate

*Molecular weight inferred from analog 2 due to structural similarity.

Structural and Substituent Effects

Benzylidene Substituents: Target vs. Methoxy substituents in Analog 1 enhance electron-donating effects, which may increase reactivity in electrophilic substitutions . Target vs. Analog 2: Both share the 4-chlorobenzenesulfonate group, but Analog 2’s 2,3-dimethoxybenzylidene could enable additional hydrogen bonding (e.g., methoxy O as acceptors), unlike the target’s non-polar methyl group . Target vs. Analog 3: The 3-methylbenzylidene in Analog 3 shifts steric effects away from the benzofuran core, possibly improving packing efficiency in crystalline states .

Physicochemical Properties

  • Molecular Weight : The target compound (~472.9 g/mol) and Analog 2 are heavier than Analog 1 (376.38 g/mol) and Analog 3 (446.45 g/mol), primarily due to the bulky 4-chlorobenzenesulfonate group.
  • Polarity : Analog 1’s methanesulfonate group is smaller and more polar than the target’s benzenesulfonate, suggesting higher solubility in polar solvents.
  • Crystallography : While specific data for the target compound is unavailable, analogs like Analog 2 and 3 likely form distinct crystal lattices due to substituent-driven hydrogen bonding (Analog 2) or steric packing (Analog 3) .

Research Implications

  • Synthetic Applications : The target’s 2-methylbenzylidene group may simplify synthesis compared to dimethoxy analogs (e.g., Analog 1 and 2), which require protecting-group strategies for methoxy installation.

Preparation Methods

Copper-Catalyzed Cyclization

A widely adopted method involves the reaction of substituted salicylaldehydes 15 with alkynes or acetylene precursors. For example, copper bromide (CuBr) and sodium carbonate in dimethyl sulfoxide (DMSO) facilitate the formation of the benzofuran ring via iminium ion intermediates. The mechanism proceeds through nucleophilic attack by copper acetylide on the aldehyde, followed by intramolecular cyclization (Figure 1). This method yields benzofuran derivatives in high efficiency (70–90%).

Reaction Conditions

ComponentRoleQuantity
SalicylaldehydeSubstrate1.0 equiv
Calcium carbideAlkyne source1.2 equiv
CuBrCatalyst10 mol%
Na₂CO₃Base2.0 equiv
DMSOSolvent5 mL/mmol

Rhodium-Catalyzed C–H Activation

Rhodium complexes, such as CpRh, enable direct C–H alkenylation of meta-hydroxybenzoic acids 61 with alkynes 62 , followed by oxidative annulation. This method is advantageous for introducing electron-donating substituents (e.g., CH₃, OCH₃), which enhance yields (up to 80%) compared to electron-withdrawing groups.

Sulfonation with 4-Chlorobenzenesulfonyl Chloride

The final step involves sulfonation of the hydroxyl group at position 6 of the benzofuran core.

Sulfonate Esterification

Reaction with 4-chlorobenzenesulfonyl chloride C under basic conditions (e.g., pyridine or K₂CO₃) affords the target compound. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Procedure

  • Dissolve benzofuran intermediate (1.0 equiv) in anhydrous pyridine (10 mL/mmol).

  • Add 4-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane:EtOAc = 4:1).
    Yield : 65–78%

Industrial-Scale Optimization

Patent US20110218357A1 describes a continuous process for 4-chlorobenzenesulfonic acid derivatives using countercurrent reactors. Key parameters include:

  • Temperature : 80–100°C

  • Residence Time : 2–4 hours

  • Purity : >99% after recrystallization

Alternative Synthetic Strategies

Electrochemical Synthesis

Platinum electrodes in acetonitrile mediate the formation of seleniranium intermediates, enabling catalyst-free cyclization. While innovative, this method currently offers lower yields (50–60%) compared to traditional approaches.

Wittig Reaction

Phosphine-catalyzed Wittig reactions between o-acylated nitrostyrenes 122 and acyl chlorides 123 provide an alternative route. However, this method requires stringent anhydrous conditions and offers moderate yields (55–70%).

Comparative Analysis of Methods

MethodCatalystYield (%)Z-SelectivityScalability
Copper CyclizationCuBr70–90N/AHigh
Rhodium C–H ActivationCpRh30–80N/AModerate
TFA CondensationTFA75–85>9:1High
ElectrochemicalNone50–607:1Low

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